1,2,3,4-Tetramethylbenzene
Overview
Description
1,2,3,4-Tetramethylbenzene, also known as prehnitene, is an organic compound classified as an aromatic hydrocarbon. It has the chemical formula C₁₀H₁₄ and is characterized by a benzene ring with four methyl groups attached. This compound is a flammable, colorless liquid that is nearly insoluble in water but soluble in organic solvents. It naturally occurs in coal tar .
Scientific Research Applications
1,2,3,4-Tetramethylbenzene has several applications in scientific research:
Biology and Medicine: Its derivatives are studied for potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Safety and Hazards
Preparation Methods
1,2,3,4-Tetramethylbenzene can be synthesized through several methods:
Methylation of Toluene and Xylenes: This involves the addition of methyl groups to toluene or xylenes using methylating agents under specific conditions.
Isolation from Oil Refineries: Industrially, it can be isolated from the reformed fraction of oil refineries.
Methylation of Trimethylbenzenes: Hemimellitene and pseudocumene can be methylated to produce this compound.
Chemical Reactions Analysis
1,2,3,4-Tetramethylbenzene undergoes various chemical reactions:
Oxidation: It is relatively easily oxidized, with an oxidation potential of 2.0 V vs NHE.
Substitution Reactions: It can react with chlorosulfonic acid to form 1,2,3,4-tetramethyl benzene-5-chlorosulfonyl chloride.
Common Reagents and Conditions: Typical reagents include oxidizing agents and chlorosulfonic acid, with reactions often conducted under controlled temperature and pressure conditions.
Comparison with Similar Compounds
1,2,3,4-Tetramethylbenzene is one of three isomers of tetramethylbenzene. The other two are:
1,2,3,5-Tetramethylbenzene (Isodurene): Differing in the position of the methyl groups, it has unique chemical properties and applications.
1,2,4,5-Tetramethylbenzene (Durene): Known for its use in the production of pyromellitic dianhydride, it also has distinct properties compared to this compound.
This compound is unique due to its specific arrangement of methyl groups, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
1,2,3,4-tetramethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-7-5-6-8(2)10(4)9(7)3/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHMMEJUHBCKEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060072 | |
Record name | 1,2,3,4-Tetramethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley] | |
Record name | 1,2,3,4-Tetramethylbenzene | |
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CAS No. |
488-23-3, 25619-60-7 | |
Record name | 1,2,3,4-Tetramethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=488-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prehnitene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetramethylbenzene (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025619607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prehnitene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93932 | |
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Record name | Benzene, 1,2,3,4-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,3,4-Tetramethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetramethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.976 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2,3,4-TETRAMETHYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96WT7D2WXJ | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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